molecular formula C11H13FO5S B2482878 Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate CAS No. 2411274-28-5

Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate

Cat. No.: B2482878
CAS No.: 2411274-28-5
M. Wt: 276.28
InChI Key: XYTWNYOUUGESEJ-UHFFFAOYSA-N
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Description

Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate is an organic compound with the molecular formula C11H13FO5S. It is characterized by the presence of a fluorosulfonyloxy group attached to a phenyl ring, which is further substituted with a methyl group and an ethyl acetate moiety. This compound is primarily used in research and development settings, particularly in the field of organic synthesis and pharmaceutical testing .

Scientific Research Applications

Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of esters largely depends on their specific structure and the context in which they are used. For example, in biological systems, esters often play key roles in the formation of fats and oils .

Physical and Chemical Properties of Esters Esters are often characterized by pleasant smells. They are less dense than water and are usually volatile, meaning they evaporate at room temperature . They are slightly soluble in water but dissolve in most organic solvents .

Safety and Hazards

Like all chemicals, esters should be handled with care. They can be flammable and may cause irritation to the eyes, skin, and respiratory tract . Always refer to the specific safety data sheet for the ester for detailed safety and handling information .

Future Directions

The future directions of ester research and use are vast. They are used in a wide range of industries, including food, cosmetics, and pharmaceuticals, and ongoing research continues to uncover new potential applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate typically involves the following steps:

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate is unique due to the presence of the fluorosulfonyloxy group, which imparts distinct reactivity and stability compared to its analogs. This makes it particularly useful in specific synthetic applications where such properties are desired .

Properties

IUPAC Name

ethyl 2-(4-fluorosulfonyloxy-3-methylphenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FO5S/c1-3-16-11(13)7-9-4-5-10(8(2)6-9)17-18(12,14)15/h4-6H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYTWNYOUUGESEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1)OS(=O)(=O)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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